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Compound of Interest

Compound Name:
1H,1H,7H-Dodecafluoro-1-

heptanol

Cat. No.: B1329297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 1H,1H,7H-
Dodecafluoro-1-heptanol, a fluorinated alcohol of significant interest in various scientific and

industrial applications. This document compiles and presents nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols, to

support research and development activities.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 1H,1H,7H-
Dodecafluoro-1-heptanol, providing a consolidated reference for its structural

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
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Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

Assignment

4.12 Triplet 13.4 -CH₂OH

6.08 Triplet of Triplets 51.2, 5.6 -CF₂H

2.60 Singlet - -OH

Table 2: ¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment

58.9 (t, J = 26.5 Hz) -CH₂OH

108.7 (tt, J = 255, 31 Hz) -CF₂H

110-120 (m) -CF₂-

Table 3: ¹⁹F NMR Spectral Data

Chemical Shift (ppm) Assignment

-138.2 -CF₂H

-130.1 -CF₂- (adjacent to CF₂H)

-123.8 -CF₂-

-122.1 -CF₂-

-120.4 -CF₂-

-114.5 -CF₂- (adjacent to CH₂)

Note: Specific coupling constants for ¹³C and ¹⁹F NMR were not fully available in the referenced

data.

Mass Spectrometry (MS)
Table 4: GC-MS Fragmentation Data
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m/z Relative Intensity (%)
Putative Fragment
Assignment

31 100 [CH₂OH]⁺

51 25 [CHF₂]⁺

69 15 [CF₃]⁺

81 10 [C₂F₃]⁺

101 30 [C₂F₄H]⁺

131 55 [C₃F₅]⁺

151 12 [C₃F₆H]⁺

181 8 [C₄F₇]⁺

213 5 [C₅F₈H]⁺

281 3 [M-CH₂OH]⁺

301 2 [M-F]⁺

313 <1 [M-H₂O-H]⁺

332 Not Observed [M]⁺

Experimental Protocols
Detailed methodologies are crucial for the reproduction and validation of spectroscopic data.

The following sections outline the typical experimental procedures for acquiring NMR and GC-

MS data for fluorinated compounds like 1H,1H,7H-Dodecafluoro-1-heptanol.

NMR Spectroscopy Protocol
A standard protocol for acquiring NMR spectra of fluorinated alcohols involves the following

steps:

Sample Preparation: A solution of 1H,1H,7H-Dodecafluoro-1-heptanol is prepared by

dissolving approximately 10-50 mg of the compound in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., chloroform-d, acetone-d₆). A small amount of tetramethylsilane (TMS) is often
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added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, a common external

standard is trifluorotoluene or hexafluorobenzene.

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific nucleus

being observed (¹H, ¹³C, or ¹⁹F).

Data Acquisition:

¹H NMR: A standard one-pulse experiment is typically used. Key parameters include a 30-

45° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled experiment is commonly employed to simplify the spectrum

and enhance sensitivity. A larger number of scans is usually required compared to ¹H

NMR.

¹⁹F NMR: A one-pulse experiment is also used. Due to the large chemical shift range of

fluorine, a wider spectral width must be set. Proton decoupling may be used to simplify the

spectra.

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a

Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
The analysis of fluorotelomer alcohols by GC-MS is a well-established method. A typical

protocol is as follows:

Sample Preparation: A dilute solution of 1H,1H,7H-Dodecafluoro-1-heptanol is prepared in

a volatile organic solvent such as ethyl acetate or dichloromethane.

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source is used.

Chromatographic Separation:
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Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically

used.

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet, which is

maintained at a high temperature (e.g., 250°C).

Oven Program: The oven temperature is programmed to ramp from a low initial

temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to ensure the separation

of the analyte from any impurities.

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

Mass Spectrometry:

Ionization: Electron ionization (EI) at 70 eV is standard.

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range

(e.g., m/z 30-400).

Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the

compound based on its retention time and fragmentation pattern. The mass spectrum is

compared with spectral libraries (e.g., NIST) for confirmation.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of

1H,1H,7H-Dodecafluoro-1-heptanol.
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Caption: Experimental workflow for spectroscopic analysis.
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Caption: Logic diagram for spectroscopic data interpretation.

To cite this document: BenchChem. [Spectroscopic Profile of 1H,1H,7H-Dodecafluoro-1-
heptanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329297#spectroscopic-data-for-1h-1h-7h-
dodecafluoro-1-heptanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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